molecular formula C16H18O2 B11872169 1-(1-Hydroxynaphthalen-2-YL)hexan-1-one CAS No. 67013-65-4

1-(1-Hydroxynaphthalen-2-YL)hexan-1-one

Katalognummer: B11872169
CAS-Nummer: 67013-65-4
Molekulargewicht: 242.31 g/mol
InChI-Schlüssel: BNMJYKYBGFJSQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Hydroxynaphthalen-2-YL)hexan-1-one is a chemical compound known for its unique structure, which includes a naphthalene ring substituted with a hydroxyl group and a hexanone chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxynaphthalen-2-YL)hexan-1-one typically involves the reaction of 1-naphthol with hexanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Hydroxynaphthalen-2-YL)hexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1-(1-Hydroxynaphthalen-2-YL)hexan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(1-Hydroxynaphthalen-2-YL)hexan-1-one involves its interaction with various molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(1-Hydroxynaphthalen-2-YL)hexan-1-one can be compared with other similar compounds, such as:

    1-(1-Hydroxynaphthalen-2-yl)ethanone: Similar structure but with a shorter carbon chain.

    1-(1-Hydroxynaphthalen-2-yl)prop-2-en-1-one: Contains an additional double bond in the carbon chain.

    1-(1-Hydroxynaphthalen-2-yl)butan-1-one: Similar structure but with a different carbon chain length.

These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their carbon chain length and functional groups.

Eigenschaften

CAS-Nummer

67013-65-4

Molekularformel

C16H18O2

Molekulargewicht

242.31 g/mol

IUPAC-Name

1-(1-hydroxynaphthalen-2-yl)hexan-1-one

InChI

InChI=1S/C16H18O2/c1-2-3-4-9-15(17)14-11-10-12-7-5-6-8-13(12)16(14)18/h5-8,10-11,18H,2-4,9H2,1H3

InChI-Schlüssel

BNMJYKYBGFJSQP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=O)C1=C(C2=CC=CC=C2C=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.